Cas no 946300-93-2 (4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide structure
946300-93-2 structure
Product name:4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
CAS No:946300-93-2
MF:C18H21ClN2O4S2
Molecular Weight:428.953341245651
CID:5516016

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
    • 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
    • インチ: 1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3
    • InChIKey: NUAFRLGICQYGCQ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2052-0323-2mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2052-0323-4mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2052-0323-15mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2052-0323-20mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2052-0323-3mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2052-0323-25mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2052-0323-2μmol
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2052-0323-10μmol
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2052-0323-30mg
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2052-0323-5μmol
4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946300-93-2 90%+
5μl
$63.0 2023-05-17

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 関連文献

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamideに関する追加情報

Introduction to 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide (CAS No. 946300-93-2)

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 946300-93-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a complex aromatic and heterocyclic structure, which makes it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including a chloro substituent, a propane-1-sulfonyl moiety, and a tetrahydroquinoline scaffold, contributes to its unique chemical properties and potential biological activities.

The molecular framework of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide exhibits a high degree of structural complexity. The core structure consists of a benzenoid ring fused with a tetrahydroquinoline ring system, which is further modified by various substituents. The chloro group at the 4-position of the benzene ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions. Additionally, the propane-1-sulfonyl group at the nitrogen atom of the tetrahydroquinoline ring enhances the compound's solubility in polar solvents and influences its interactions with biological targets.

The sulfonamide group at the 7-position of the tetrahydroquinoline ring is particularly noteworthy. Sulfonamides are well-known for their diverse biological activities and have been widely utilized in the development of antibiotics, anti-inflammatory drugs, and anticancer agents. The presence of this functional group in 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide suggests potential therapeutic applications in these areas. Recent studies have highlighted the importance of sulfonamide derivatives in modulating enzyme activity and receptor binding, which could be leveraged to develop novel pharmacological agents.

In recent years, there has been growing interest in exploring the pharmacological potential of tetrahydroquinoline derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. For instance, certain tetrahydroquinolines have been found to exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The structural features of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide align well with these findings, making it a compelling candidate for further investigation.

The synthesis of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the tetrahydroquinoline core through cyclization reactions involving appropriately substituted precursors. Subsequent functionalization steps introduce the chloro group and the sulfonamide moiety. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

The chemical properties of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide have been extensively characterized through various spectroscopic methods. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the proton environment within the molecule, while carbon nuclear magnetic resonance (¹³C NMR) spectroscopy helps elucidate the carbon skeleton. Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation patterns of the compound. Additionally, X-ray crystallography has been employed to determine the three-dimensional structure of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide, providing insights into its molecular geometry and intermolecular interactions.

The biological activity of 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylenzene-benzene sulfonamide has been evaluated in several preclinical studies. These studies have focused on its potential as an inhibitor of various enzymes and receptors implicated in human diseases. For example,one study demonstrated that this compound exhibits inhibitory activity against certain kinases,which are overexpressed in cancer cells and contribute to tumor growth and metastasis。Another study reported that it interacts with specific receptors involved in inflammation,suggesting potential therapeutic benefits for conditions such as rheumatoid arthritis。

The pharmacokinetic properties of 4-chloro-N--(propane--sulfonyl)--tetra--hy--dro--qui--nol--in--7--ylenz--benz--ene--sulf--ona--mide are also important considerations in its development as a drug candidate。Absorption,distribution,metabolism,and excretion (ADME) studies have been conducted to assess how the compound is processed by the body。These studies have provided valuable insights into its bioavailability,half-life,and potential metabolic pathways。Understanding these properties is crucial for optimizing dosing regimens and minimizing side effects。

The future directions for research on CAS No 946300–93–2 include further exploration of its pharmacological profile and development of novel derivatives with enhanced activity。Structure–activity relationship (SAR) studies will be instrumental in identifying key structural features responsible for its biological effects。Additionally,computer–aided drug design (CADD) techniques can be employed to predict new analogs with improved properties。

In conclusion,CAS No 946300–93–2 represents a promising compound with significant potential for therapeutic applications。Its complex molecular structure,unique functional groups,and demonstrated biological activity make it an attractive candidate for further research。With continued investigation,this compound could contribute to advancements in pharmaceutical chemistry and medicine,offering new treatments for various diseases。

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